molecular formula C15H13BrN2O2S B2988399 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone CAS No. 851864-62-5

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2988399
CAS No.: 851864-62-5
M. Wt: 365.25
InChI Key: UYZMKLZOHMELQR-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as furan-2-yl(phenyl)methanone derivatives, have been synthesized and studied for their in vitro protein tyrosine kinase inhibitory activity . These compounds have unique structures and varied pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds, like furan-2-yl(phenyl)methanone derivatives, involves established methods based on 1H-NMR, 13C-NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes, including protein tyrosine kinase inhibitory activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various methods. For example, the storage temperature, purity, and physical form of (5-Bromofuran-2-yl)(pyrrolidin-1-yl)methanone were determined .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Thieno[2,3-b]-Thiophene Derivatives : A study described the synthesis of bis derivatives incorporating a thieno-[2,3-b]thiophene moiety, showcasing a method for creating complex molecules with potential applications in material science and pharmaceuticals (Mabkhot, Kheder, & Al-Majid, 2010).

  • Crystal Structure of Ligands with N-Heterocycles : Research on V-shaped ligands with N-heterocycles provided insights into the molecular structures that can influence the design of new compounds with specific properties (Wang, Sun, Zhang, & Sun, 2017).

Antioxidant Properties

  • Antioxidant Activities of Derivatives : A study synthesized and evaluated the antioxidant properties of derivatives, indicating the potential of such compounds in creating antioxidant agents with applications in food preservation and medicinal chemistry (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial and Antiviral Activities

Mechanism of Action

The mechanism of action of similar compounds often involves protein kinases, which play an important role as cell function regulators in signal transduction pathways .

Safety and Hazards

Safety information for similar compounds, such as (5-Bromofuran-2-yl)(pyrrolidin-1-yl)methanone, includes hazard statements and precautionary statements .

Future Directions

The future directions of research on similar compounds could involve a deeper understanding of the compound’s chemical reactivity properties, the aromatic character, and π–π stacking ability .

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c16-13-7-6-12(20-13)14(19)18-9-8-17-15(18)21-10-11-4-2-1-3-5-11/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZMKLZOHMELQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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